molecular formula C11H7NO7 B14196611 (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid CAS No. 832713-75-4

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid

Katalognummer: B14196611
CAS-Nummer: 832713-75-4
Molekulargewicht: 265.18 g/mol
InChI-Schlüssel: WACPLTPRROLRID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyran ring system with a hydroxy group at position 7, a nitro group at position 6, and an acetic acid moiety at position 4. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable coumarin derivative, such as 7-hydroxycoumarin.

    Nitration: The hydroxycoumarin is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 6.

    Acylation: The nitrated product is then subjected to acylation with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at position 4.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides of this compound.

Wissenschaftliche Forschungsanwendungen

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA gyrase and topoisomerase.

    Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for various pharmaceuticals.

Wirkmechanismus

The mechanism of action of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid involves:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxycoumarin: Lacks the nitro and acetic acid groups, primarily used for its anticoagulant properties.

    6-Nitrocoumarin: Lacks the hydroxy and acetic acid groups, studied for its potential as a fluorescent dye.

    4-Acetic Acid Coumarin: Lacks the hydroxy and nitro groups, used in the synthesis of various pharmaceuticals.

Uniqueness

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is unique due to the presence of all three functional groups (hydroxy, nitro, and acetic acid), which confer a combination of biological activities, making it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

832713-75-4

Molekularformel

C11H7NO7

Molekulargewicht

265.18 g/mol

IUPAC-Name

2-(7-hydroxy-6-nitro-2-oxochromen-4-yl)acetic acid

InChI

InChI=1S/C11H7NO7/c13-8-4-9-6(3-7(8)12(17)18)5(1-10(14)15)2-11(16)19-9/h2-4,13H,1H2,(H,14,15)

InChI-Schlüssel

WACPLTPRROLRID-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)[N+](=O)[O-])CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.